

Application Notes and Protocols for Supercritical CO₂ Dyeing with Disperse Yellow 232

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Disperse Yellow 232**

Cat. No.: **B139963**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Disperse Yellow 232** in supercritical carbon dioxide (scCO₂) dyeing processes. This environmentally friendly technique offers a waterless alternative to conventional dyeing methods, significantly reducing wastewater generation and energy consumption.

Introduction to Supercritical CO₂ Dyeing

Supercritical fluid dyeing (SFD) employs carbon dioxide above its critical temperature (31.1 °C) and pressure (7.38 MPa) as a dyeing medium.^[1] In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effectively dissolve non-polar dyes like **Disperse Yellow 232** and penetrate synthetic fibers such as polyester.^[2] This technology offers numerous advantages, including the elimination of water usage, no need for drying, and the ability to recycle over 90% of the CO₂.

The efficiency of the supercritical CO₂ dyeing process is largely dependent on the solubility of the dye in the supercritical fluid, which is influenced by temperature and pressure. Higher solubility of the dyestuff in the supercritical solvent is favorable for promoting the efficiency of the dyeing process.

Physicochemical Properties of Disperse Yellow 232

- IUPAC Name: 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one[3]
- CAS No: 35773-43-4[3]
- Molecular Formula: C₂₀H₁₇ClN₂O₃
- Appearance: Yellow powder

Quantitative Data: Solubility of Disperse Yellow 232 in scCO₂

The solubility of **Disperse Yellow 232** in supercritical CO₂ has been experimentally determined at various temperatures and pressures. The data presented below is crucial for optimizing dyeing conditions.

Temperature (K)	Pressure (MPa)	Solubility (g/L)	Molar Fraction (y_2)
308	12.2	0.0031	0.09×10^{-6}
308	15.2	0.0094	0.28×10^{-6}
308	20.3	0.031	0.93×10^{-6}
308	25.3	0.061	1.83×10^{-6}
308	30.4	0.098	2.94×10^{-6}
308	35.5	0.13	3.90×10^{-6}
318	12.2	0.004	0.12×10^{-6}
318	15.2	0.012	0.36×10^{-6}
318	20.3	0.043	1.29×10^{-6}
318	25.3	0.088	2.64×10^{-6}
318	30.4	0.14	4.20×10^{-6}
318	35.5	0.19	5.70×10^{-6}
328	12.2	0.005	0.15×10^{-6}
328	15.2	0.019	0.57×10^{-6}
328	20.3	0.06	1.80×10^{-6}
328	25.3	0.12	3.60×10^{-6}
328	30.4	0.19	5.70×10^{-6}
328	35.5	0.25	7.50×10^{-6}
338	15.2	0.022	0.66×10^{-6}
338	20.3	0.07	2.10×10^{-6}
338	25.3	0.14	4.20×10^{-6}
338	30.4	0.23	6.90×10^{-6}
338	35.5	0.31	9.30×10^{-6}

348	20.3	0.08	2.40×10^{-6}
348	25.3	0.16	4.80×10^{-6}
348	30.4	0.26	7.80×10^{-6}
348	35.5	0.35	10.50×10^{-6}

Data sourced from studies on the solubilities of disperse dyes in supercritical CO₂.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following protocols are provided as a general guideline for the dyeing of polyester fabric with **Disperse Yellow 232** using a laboratory-scale supercritical fluid dyeing apparatus.

Materials and Equipment

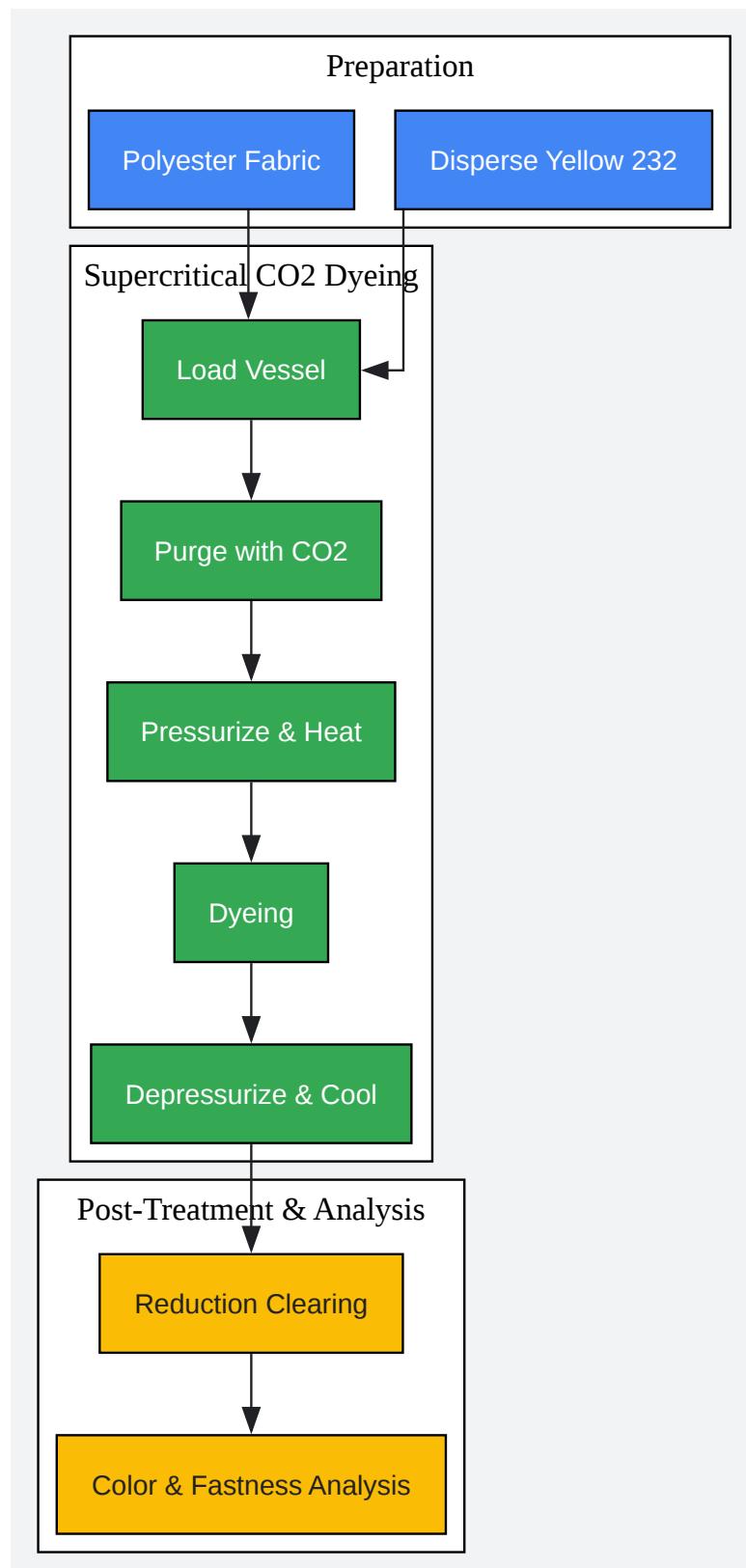
- Substrate: Pre-cleaned polyester fabric
- Dye: **Disperse Yellow 232** (fine powder)
- Solvent: Supercritical grade carbon dioxide (purity $\geq 99.5\%$)
- Apparatus:
 - High-pressure dyeing vessel (autoclave) with temperature and pressure controls
 - High-pressure CO₂ pump
 - Heating system (e.g., heating jacket or oil bath)
 - System for pressure release and CO₂ recycling

Supercritical CO₂ Dyeing Protocol

- Sample Preparation:
 - Accurately weigh a sample of pre-cleaned polyester fabric.
 - Weigh the required amount of **Disperse Yellow 232** dye (e.g., 1-2% on weight of fabric).

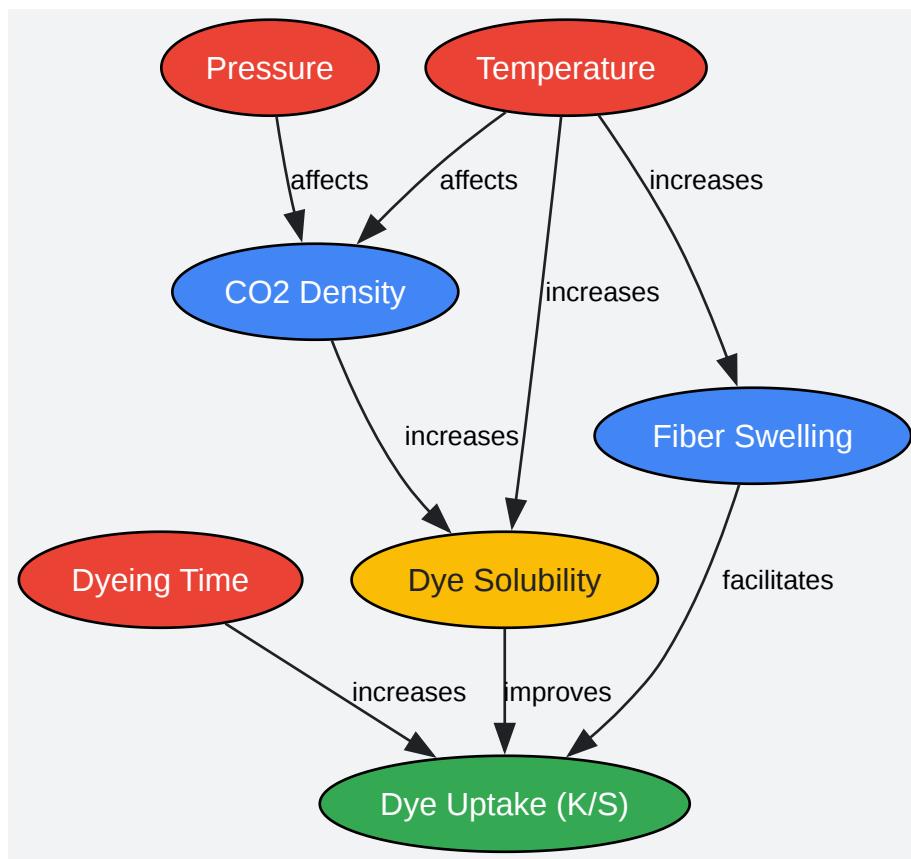
- Loading the Vessel:
 - Place the fabric sample and the dye powder into the high-pressure vessel.
 - Seal the vessel securely.
- Purging:
 - Purge the system with low-pressure CO₂ gas for 2-3 minutes to remove any residual air.
- Pressurization and Heating:
 - Begin pumping liquid CO₂ into the vessel until the target pressure is reached (e.g., 20-25 MPa).
 - Simultaneously, start the heating system and bring the vessel to the desired dyeing temperature (e.g., 100-120 °C) at a controlled rate (e.g., 2-3 °C/min).
- Dyeing:
 - Once the target temperature and pressure are stable, maintain these conditions for the dyeing duration (e.g., 60-90 minutes).
 - If the system allows, employ fluid circulation or agitation to ensure even dye distribution.
- Depressurization and Cooling:
 - After the dyeing time has elapsed, turn off the heating and allow the vessel to cool.
 - Slowly release the pressure. The CO₂ can be vented or captured for recycling. As the CO₂ returns to a gaseous state, the dye precipitates out of the solution.
- Sample Removal:
 - Once the vessel is fully depressurized, open it and remove the dyed fabric.
 - Residual dye powder that has not been fixed to the fabric can be collected for reuse.

Post-Dyeing Reduction Clearing


This step is crucial for removing any unfixed dye particles from the fabric surface, which improves the rubbing fastness.

- Prepare Clearing Solution: Prepare a solution containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide in deionized water.
- Treatment: Immerse the dyed fabric in the clearing solution and heat to 70-80 °C for 15-20 minutes.
- Rinsing: Remove the fabric and rinse it thoroughly with warm and then cold deionized water until the rinsing water is clear.
- Drying: Allow the fabric to air dry completely.

Evaluation of Dyeing Performance


- Color Strength (K/S): The color strength of the dyed fabric can be determined using a spectrophotometer. The K/S value is calculated from the reflectance values using the Kubelka-Munk equation.
- Colorfastness:
 - Washing Fastness (ISO 105-C06): The dyed specimen is stitched between two adjacent fabrics (e.g., cotton and wool) and washed in a specified detergent solution with stainless steel balls. The color change of the specimen and the staining of the adjacent fabrics are evaluated using Grey Scales.[6]
 - Rubbing Fastness (ISO 105-X12): The resistance of the color to rubbing is assessed under both dry and wet conditions using a crockmeter.
 - Light Fastness (ISO 105-B02): The dyed fabric is exposed to a standardized artificial light source, and the degree of fading is compared to a set of blue wool standards.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for supercritical CO₂ dyeing.

[Click to download full resolution via product page](#)

Caption: Factors influencing supercritical CO₂ dyeing efficiency.

Conclusion

The use of **Disperse Yellow 232** in supercritical CO₂ provides an effective and sustainable method for dyeing polyester and other synthetic fibers. By carefully controlling the process parameters of temperature and pressure, it is possible to achieve high-quality dyeing with excellent colorfastness properties, all while eliminating the environmental impact associated with traditional water-based dyeing processes. The provided protocols and data serve as a valuable resource for researchers and professionals seeking to implement this innovative technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Supercritical CO₂ Dyeing with Disperse Yellow 232]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139963#using-disperse-yellow-232-in-supercritical-co2-dyeing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com